N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline
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Overview
Description
N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with an aromatic compound, such as N-(2-Butoxyethyl)-N-ethylaniline, under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Azo compounds undergo various chemical reactions, including:
Reduction: Azo compounds can be reduced to amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Oxidative cleavage of azo compounds can yield nitroso and nitro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, ozone.
Substitution: Halogens, sulfonic acids, alkylating agents.
Major Products Formed
Reduction: Corresponding amines.
Oxidation: Nitroso and nitro derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline, like other azo compounds, finds applications in several fields:
Chemistry: Used as intermediates in organic synthesis and as dyes in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as probes in biochemical assays.
Medicine: Investigated for potential use in drug delivery systems and as therapeutic agents.
Industry: Widely used in the textile, leather, and food industries as colorants.
Mechanism of Action
The mechanism of action of azo compounds involves the interaction of the azo group (N=N) with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The specific pathways and targets depend on the structure of the compound and the biological system .
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: A commonly used pH indicator with a similar azo structure.
Sudan Dyes: A group of azo dyes used for staining and coloring purposes.
Disperse Dyes: Azo compounds used in dyeing synthetic fibers.
Uniqueness
N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline is unique due to its specific substituents, which can influence its color, solubility, and reactivity. The presence of the butoxyethyl and ethylaniline groups may impart distinct properties compared to other azo compounds.
Properties
CAS No. |
93762-07-3 |
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Molecular Formula |
C20H25ClN4O3 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(2-butoxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylaniline |
InChI |
InChI=1S/C20H25ClN4O3/c1-3-5-13-28-14-12-24(4-2)17-8-6-16(7-9-17)22-23-20-11-10-18(25(26)27)15-19(20)21/h6-11,15H,3-5,12-14H2,1-2H3 |
InChI Key |
AYIHOZYLPZMNPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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